

haloxyfop-P-methyl immunotoxicity dose-response evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Haloxyfop

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Summary of Toxicity Data

Study Model	Concentrations Tested	Key Immunotoxicity/Metabolic Findings	Reference
Chiromantes dehaani (Estuarine Crab) [1]	0.3, 0.6, 1.2 mg/L (21-day exposure)	• Significant decrease in immune enzyme activities: Acid Phosphatase (ACP), Alkaline Phosphatase (AKP), and Lysozyme (LZM). • Indicated immunosuppression and disruption of innate immune defense.	Chiromantes dehaani (Estuarine Crab) [2]
12.886 mg/L (96-h LC ₅₀)	• Induced oxidative stress (biomarkers: MDA, CAT, GR, T-GSH, GSSG). • Transcriptome analysis revealed significant enrichment in glutathione metabolism and detoxification response .	Allium cepa (Onion) [3]	1.19, 2.38, 4.76 mg/L (24-96 h exposure) • Demonstrated cyto-genotoxicity (reduced mitotic index, increased chromosomal aberrations). • Caused concentration-dependent DNA damage (comet assay). • Molecular docking suggested binding to DNA.

Detailed Experimental Protocols

Here are the methodologies from the key studies that can serve as a template for immunotoxicity evaluation.

Protocol 1: Aquatic Crustacean Immuno-Physiological Assay

This method assesses chronic exposure effects on immune function and related metabolic pathways [1].

- **1. Model Organism:** *Chiromantes dehaani* (estuarine crabs).
- **2. Acclimation:** Acclimate for two weeks in controlled conditions (e.g., 25±2°C, pH 7.1±0.2).
- **3. Exposure:** Expose crabs to a range of sub-lethal concentrations (e.g., 0.3, 0.6, 1.2 mg/L) of **haloxyfop-P-methyl** for 21 days.
- **4. Tissue Sampling:** Collect and homogenize target tissues (e.g., hepatopancreas) after the exposure period.
- **5. Biochemical Assays:**
 - **Immune Enzymes:** Measure activities of **Acid Phosphatase (ACP)**, **Alkaline Phosphatase (AKP)**, and **Lysozyme (LZM)** using commercial assay kits.
 - **Oxidative Stress:** Measure markers like **Malondialdehyde (MDA)** and enzymes like **Catalase (CAT)**.
 - **Glucose Metabolism:** Analyze key enzymes like **Succinic Dehydrogenase (SDH)** and **Glucose-6-Phosphate Dehydrogenase (G6PDH)**.
- **6. Gene Expression:** Clone and analyze genes related to key pathways (e.g., CdG6PDH) via qRT-PCR.

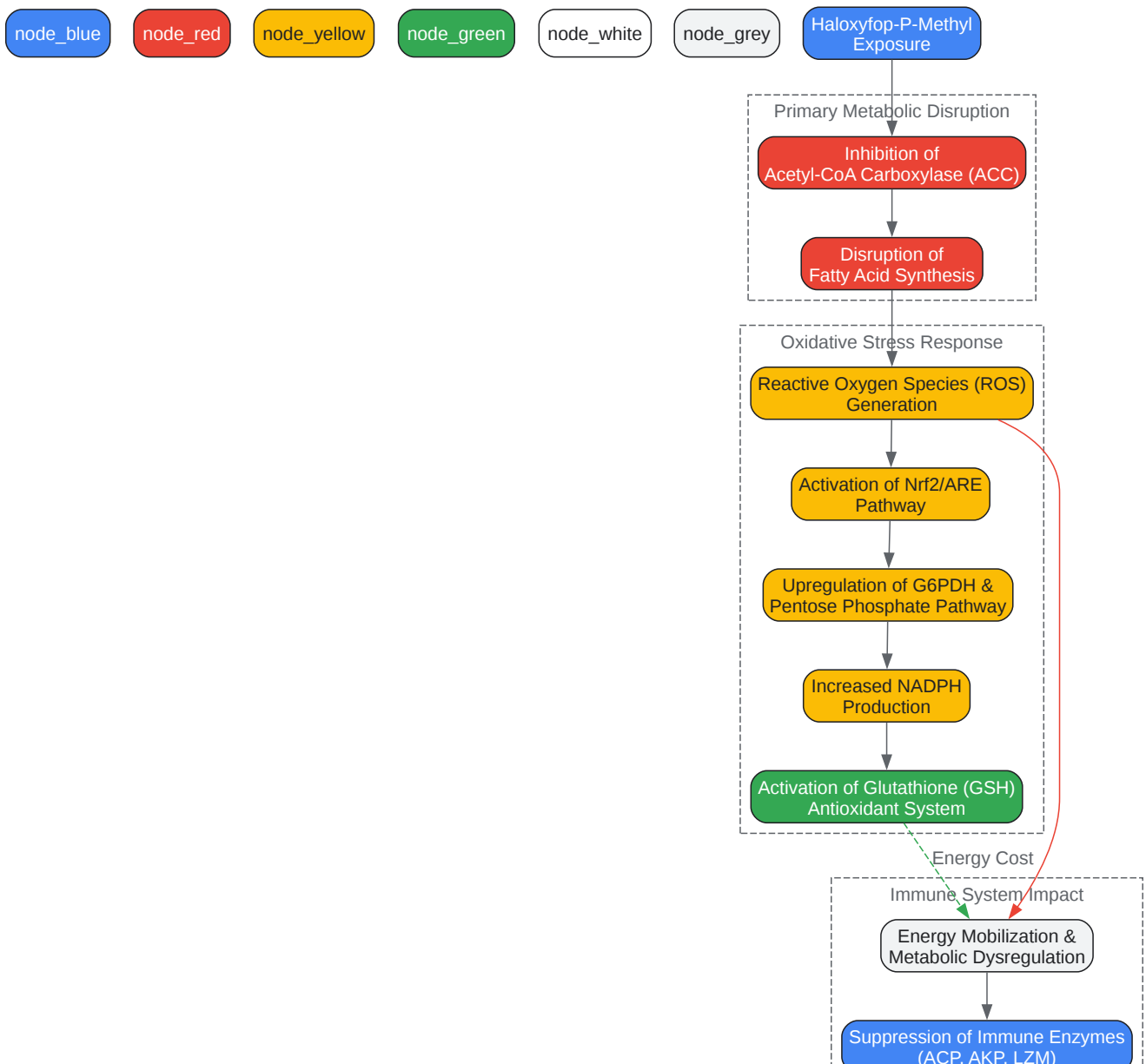
Protocol 2: *Allium cepa* Cyto-Genotoxicity Assay

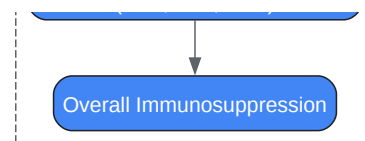
This plant-based model is a standardized method for evaluating chromosomal and DNA damage [3].

- **1. Model System:** Healthy *Allium cepa* (onion) bulbs of uniform size.
- **2. Root Germination:** Place bulbs in distilled water for 48 hours to initiate root growth.
- **3. Exposure:** Treat bulbs with a range of concentrations (e.g., 1.19, 2.38, 4.76 mg/L) for varying durations (24, 48, 72, 96 h). Use distilled water as a negative control.
- **4. Cytotoxicity Assessment:**
 - **Root Growth Inhibition:** Measure root lengths and calculate the EC₅₀ (effective concentration for 50% inhibition).
 - **Mitotic Index (MI):** Prepare slides from root tip squashes and count cells in mitosis to determine MI.
- **5. Genotoxicity Assessment:**
 - **Chromosomal Aberrations (CAs):** Score ana-telophase cells for aberrations like bridges, fragments, and laggards.
 - **Comet Assay (SCGE):** Isolate nuclei from root tips to quantify DNA strand breaks.

Visualizing the Proposed Toxicity Pathway

The following diagram integrates findings from the search results to illustrate the potential mechanistic pathway from **haloxyfop**-P-methyl exposure to immunotoxicity in crustaceans.





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The diagram above illustrates the cascade from initial metabolic disruption to immunosuppression. Key steps include inhibition of Acetyl-CoA Carboxylase (ACC), leading to oxidative stress. This triggers the Nrf2/ARE pathway, upregulating the pentose phosphate pathway to generate NADPH and fuel the glutathione antioxidant system [1]. This metabolic rerouting, combined with direct oxidative damage, is hypothesized to create an energy shortage and suppress critical immune enzymes, ultimately leading to immunosuppression [1].

Research Gaps and Future Directions

- **Direct Immunotoxicity Studies:** A significant gap exists for dedicated immunotoxicity studies in mammalian models or human cell lines. Future research should include assays on immune cell viability, proliferation (e.g., lymphocyte transformation test), and cytokine profiling.
- **Mechanistic Confirmation:** The proposed pathway, particularly the link between energy metabolism disruption and immune function, requires direct experimental validation.

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References

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2. Integrated physiological and transcriptome analysis ... [pubmed.ncbi.nlm.nih.gov]
3. Efficacy of Haloxyfop-R-Methyl on Allium cepa [pmc.ncbi.nlm.nih.gov]

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